2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 2,4-dimethoxyaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The sulfanyl group may play a role in binding to metal ions or interacting with thiol groups in proteins, while the benzoxazole core can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the 2,4-dimethoxyphenyl group, which can influence its electronic properties and biological activity. The methoxy groups can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound by synthesizing data from various studies.
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 345.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research shows that benzoxazole derivatives exhibit varying degrees of antimicrobial efficacy. The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungi.
- Gram-positive bacteria : Effective against Bacillus subtilis.
- Gram-negative bacteria : Limited effectiveness noted against Escherichia coli.
- Fungi : Displayed antifungal properties against Candida albicans.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Microorganism | MIC (µg/mL) |
---|---|
Bacillus subtilis | 15 |
Escherichia coli | 50 |
Candida albicans | 30 |
These results indicate that while the compound has some antimicrobial potential, it is selective and may require further modifications to enhance efficacy.
Anticancer Activity
The cytotoxic effects of this compound were evaluated on various cancer cell lines. Research indicates that benzoxazole derivatives can selectively target cancer cells while sparing normal cells.
- Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colorectal).
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
A549 | 15 |
HepG2 | 8 |
HCT116 | 10 |
The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications in the benzoxazole ring and substituents on the phenyl group can significantly influence biological activity. For instance, compounds with electron-donating groups showed enhanced antimicrobial and anticancer properties compared to those with electron-withdrawing groups.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated a series of benzoxazole derivatives including the target compound against various pathogens. The results indicated a promising spectrum of activity with a notable selectivity towards Gram-positive bacteria . -
Cytotoxicity Assessment :
In vitro studies demonstrated that the compound induced apoptosis in cancer cells via mitochondrial pathways. This was characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-8-13(15(9-11)22-2)18-16(20)10-24-17-19-12-5-3-4-6-14(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLSEKCWNPEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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